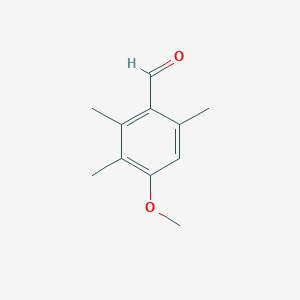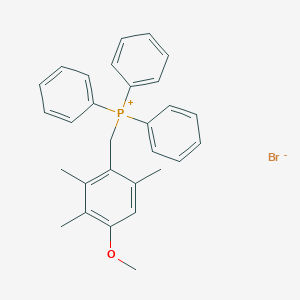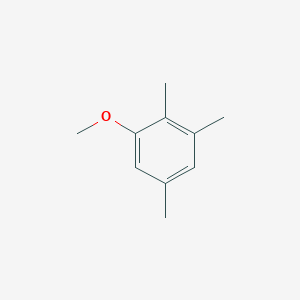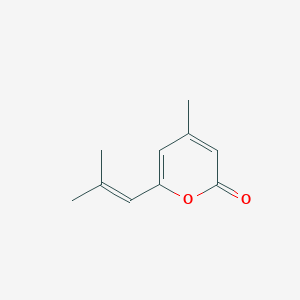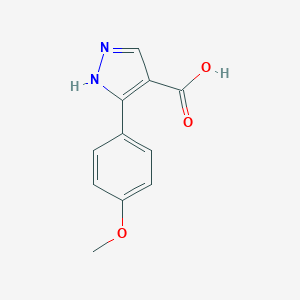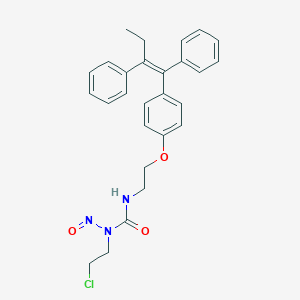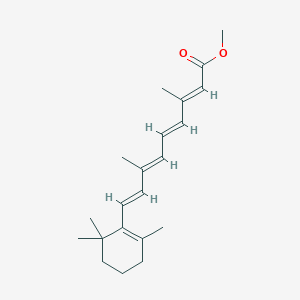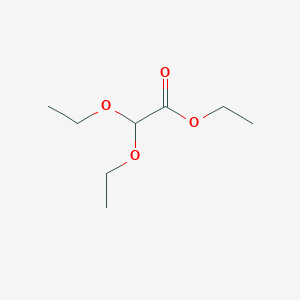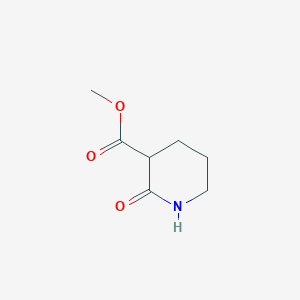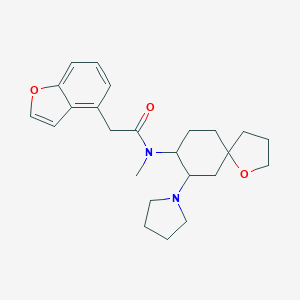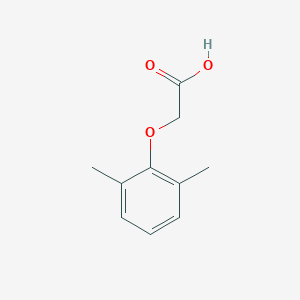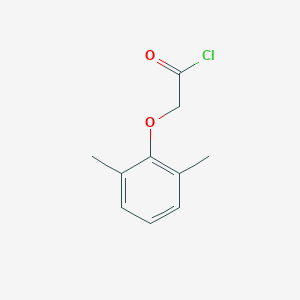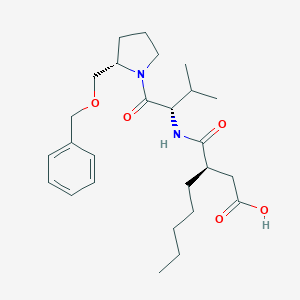
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid
説明
Synthesis Analysis
The synthesis of compounds related to 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid involves complex organic synthesis techniques, including condensation, cyclization, and functional group transformations. For instance, synthesis techniques have been developed for creating conformationally rigid analogues of amino acids, which involve key steps such as alkylation-cyclization processes to yield specific skeletal structures (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).
Molecular Structure Analysis
The molecular structure of related compounds involves detailed X-ray crystallography to establish configuration and conformation. The detailed structural analysis helps in understanding the three-dimensional arrangement of atoms in the molecule, which is crucial for predicting its reactivity and interaction with biological targets. For example, the crystal and molecular structure of mesogenic benzoic acids have been determined, providing insights into the arrangement and behavior of such compounds at high temperatures (Weissflog et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid and its analogs include various transformations, such as esterification, sulfonation, and carbamate formation. These reactions are pivotal in modifying the compound's functional groups to alter its physical and chemical properties for specific applications (Rose et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are essential for the compound's application in material science and pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties, like acidity, basicity, reactivity towards other chemical agents, and stability under different conditions, are crucial for understanding the compound's behavior in chemical reactions and its potential as a building block in synthetic chemistry. The study of these properties involves spectroscopic methods, such as NMR and IR spectroscopy, to elucidate structural details and reaction mechanisms.
科学的研究の応用
Synthesis and Derivatives
- The compound has been used in the synthesis of various derivatives. A study by Kubyshkin et al. (2009) involved the synthesis of a conformationally rigid analogue of 2-amino-adipic acid, showcasing its application in the creation of complex molecular structures (Kubyshkin et al., 2009).
- Lie Ken Jie and Syed-rahmatullah (1991) reported on the preparation of a C18 1-pyrroline fatty ester, indicating its potential in synthesizing various fatty esters and derivatives (Lie Ken Jie & Syed-rahmatullah, 1991).
- Amer et al. (2008) highlighted the synthetic versatility of 3-pyrrolidinones, a related compound, underscoring its use in the synthesis of various heterocyclic compounds and as a raw material in drug synthesis (Amer et al., 2008).
Catalysis and Reaction Studies
- Aramendía et al. (1999) explored the application of similar compounds in test reactions over acid–base catalysts, emphasizing its role in understanding catalytic processes (Aramendía et al., 1999).
- Prakash et al. (2014) studied the transfer hydrogenation of ketones and aldehydes in water, highlighting the use of similar compounds in developing efficient catalytic processes (Prakash et al., 2014).
Enantiomer Synthesis and Analysis
- Tamazawa et al. (1986) synthesized enantiomers of a related compound, indicating the importance of such studies in understanding stereoselectivity and molecular interactions (Tamazawa et al., 1986).
- Anderson et al. (2016) reported on the diastereoselective synthesis of a potential therapeutic agent, showcasing the compound's application in medicinal chemistry (Anderson et al., 2016).
Biomedical and Pharmacological Research
- Dean and Whitehouse (1966) studied the catabolism of related compounds, offering insights into biochemical processes and metabolism (Dean & Whitehouse, 1966).
特性
IUPAC Name |
(3R)-3-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O5/c1-4-5-7-13-21(16-23(29)30)25(31)27-24(19(2)3)26(32)28-15-10-14-22(28)18-33-17-20-11-8-6-9-12-20/h6,8-9,11-12,19,21-22,24H,4-5,7,10,13-18H2,1-3H3,(H,27,31)(H,29,30)/t21-,22+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIFCEWJMUBZFT-GPXNEJASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461815 | |
| Record name | 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid | |
CAS RN |
460754-31-8 | |
| Record name | 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)
